3,4-Difluoro-benzenepropanamine 3,4-Difluoro-benzenepropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC4052625
InChI: InChI=1S/C9H11F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2,5,12H2
SMILES: C1=CC(=C(C=C1CCCN)F)F
Molecular Formula: C9H11F2N
Molecular Weight: 171.19 g/mol

3,4-Difluoro-benzenepropanamine

CAS No.:

Cat. No.: VC4052625

Molecular Formula: C9H11F2N

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

3,4-Difluoro-benzenepropanamine -

Specification

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
IUPAC Name 3-(3,4-difluorophenyl)propan-1-amine
Standard InChI InChI=1S/C9H11F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2,5,12H2
Standard InChI Key RBTIRWQSMUPRAH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CCCN)F)F
Canonical SMILES C1=CC(=C(C=C1CCCN)F)F

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The molecular structure of 3,4-difluoro-benzenepropanamine features a benzene ring with fluorine atoms at the 3 and 4 positions and a three-carbon amine chain (Table 1). Quantum mechanical calculations suggest that the electron-withdrawing fluorine atoms induce a dipole moment, stabilizing the aromatic system and influencing reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁F₂N
Molecular Weight171.19 g/mol
Boiling Point76–80°C (11 mmHg)
Density1.437 g/mL at 25°C
Refractive Index1.509 (20°C)
LogP1.92 (predicted)

Spectroscopic Data

  • NMR: The ¹H NMR spectrum (CDCl₃) exhibits signals at δ 2.65 (t, 2H, CH₂NH₂), δ 1.75 (m, 2H, CH₂CH₂), and δ 7.15–7.45 (m, 3H, aromatic) .

  • MS: ESI-MS shows a molecular ion peak at m/z 172.1 [M+H]⁺ .

Synthetic Methodologies

Catalytic Coupling and Reduction

A patented two-step synthesis (CN107628956A) involves:

  • Decarboxylative Coupling: o-Nitrobenzoic acid reacts with 3,4-difluorobromobenzene in the presence of Pd(acac)₂ and CuI catalysts under N-methylpyrrolidone (NMP) at 190°C, yielding 3,4-difluoro-2'-nitrobiphenyl .

  • Catalytic Hydrogenation: The nitro intermediate is reduced using H₂/Pd/C in ethanol at 50°C, achieving a 92% yield of the target amine .

Reaction Scheme:
C₆H₃F₂Br + C₇H₅NO₄Pd/CuC₁₃H₉F₂NO₂H2C₉H₁₁F₂N\text{C₆H₃F₂Br + C₇H₅NO₄} \xrightarrow{\text{Pd/Cu}} \text{C₁₃H₉F₂NO₂} \xrightarrow{\text{H}_2} \text{C₉H₁₁F₂N}

Alternative Routes

  • Azide Reduction: Hydrogenation of 3-(3,4-difluorophenyl)propyl azide with Raney nickel in methanol produces the amine in 98% yield .

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3,4-difluoroiodobenzene with propanamine derivatives .

Applications in Pharmaceutical Chemistry

Building Block for Bioactive Molecules

  • Antimicrobial Agents: Analogous difluorophenylpropanamines exhibit MIC values of 0.02–0.21 µg/mL against Candida albicans, comparable to fluconazole.

  • Kinase Inhibitors: Fluorinated amines are precursors for JNK3 inhibitors, leveraging halogen bonding (XB) with the P-loop .

  • PET Tracers: Fluorine-18 derivatives are explored for imaging synaptic vesicle glycoproteins (e.g., [¹⁸F]padsevonil) .

Table 2: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀/EC₅₀Source
3,4-DFPA-PropanamideJNK312 nM
3,4-DFPA-TrifluoroethylTMEM16A0.5 µM

Future Directions

  • Conformational Studies: Impact of fluorine’s gauche effect on amine flexibility .

  • Drug Delivery: Nanoencapsulation to enhance bioavailability for CNS targets .

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